

Delucemine Hydrochloride: A Comprehensive Pharmacological Profile

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Compound of Interest		
Compound Name:	Delucemine Hydrochloride	
Cat. No.:	B117021	Get Quote

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Introduction

Delucemine Hydrochloride (also known as NPS-1506) is a synthetic compound originally developed for its neuroprotective properties, with subsequent investigation into its potential as an antidepressant. Its unique dual mechanism of action as both an N-methyl-D-aspartate (NMDA) receptor antagonist and a selective serotonin reuptake inhibitor (SSRI) has made it a subject of significant interest in neuropharmacology. The structure of delucemine is derived from argiotoxin 636, a polyamine toxin isolated from the venom of the Argiope aurantia spider. [1] Despite promising preclinical and early clinical findings, the development of **Delucemine Hydrochloride** was ultimately discontinued. [2] This technical guide provides a detailed overview of the pharmacological profile of **Delucemine Hydrochloride**, summarizing key quantitative data, experimental methodologies, and associated signaling pathways.

Pharmacodynamics: Dual Mechanism of Action

Delucemine Hydrochloride's primary pharmacological effects are mediated through its interaction with two distinct targets in the central nervous system: the NMDA receptor and the serotonin transporter (SERT).

NMDA Receptor Antagonism



Delucemine acts as a moderate affinity, uncompetitive antagonist at the NMDA receptor.[2][3] This means it binds to a site within the ion channel of the receptor, accessible only when the channel is opened by the binding of glutamate and a co-agonist (glycine or D-serine), thereby blocking the influx of Ca2+ ions.[3]

In Vitro Activity

Quantitative analysis of Delucemine's interaction with the NMDA receptor has been determined through radioligand binding assays and functional cellular assays.

Parameter	Value	Assay	Species/Tissue	Reference
IC50	664 nM	[3H]MK-801 Displacement	Rat Cortical Membranes	[3]
IC50	476 nM	Inhibition of NMDA/Glycine- induced Ca2+ influx	Cultured Rat Cerebellar Granule Cells	[3]

Serotonin Reuptake Inhibition

In addition to its effects on the NMDA receptor, Delucemine is also characterized as a selective serotonin reuptake inhibitor (SSRI).[1] By blocking the serotonin transporter (SERT), Delucemine increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Quantitative data on its binding affinity for SERT is not readily available in the public domain.

Pharmacokinetics

Pharmacokinetic studies have been conducted in both preclinical animal models and in earlyphase human clinical trials, revealing a long plasma half-life.



Parameter	Value	Species	Study Type	Reference
Neuroprotective Dose Range	0.1 - 1.0 mg/kg	Rodent	Preclinical	[2]
Peak Plasma Concentration	8 - 80 ng/mL	Rodent	Preclinical	[2]
Plasma Half-life	~60 hours	Human	Phase I Clinical Trial	[2]

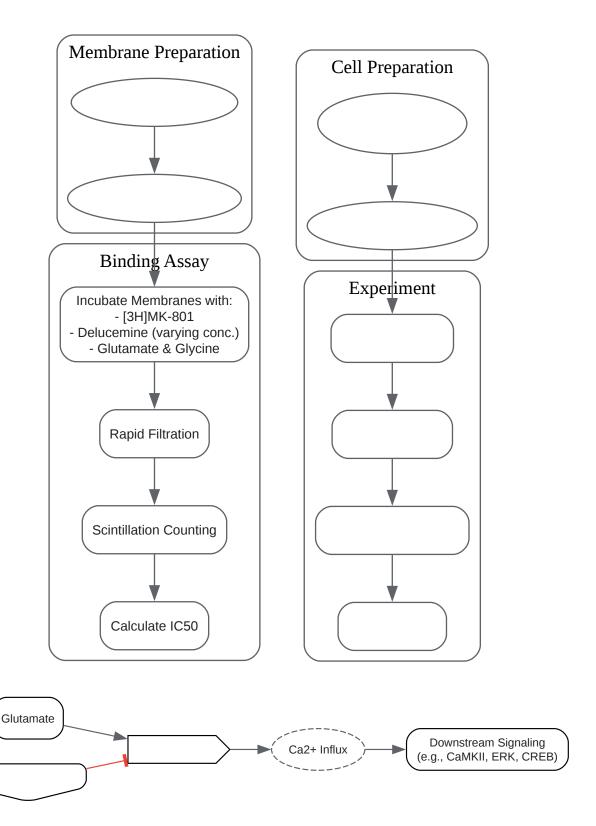
Key Experimental Protocols [3H]MK-801 Binding Assay

This competitive radioligand binding assay is used to determine the affinity of uncompetitive NMDA receptor antagonists that bind within the ion channel.

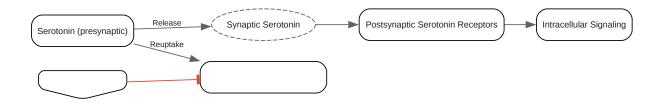
Methodology:

- Membrane Preparation: Crude synaptic membranes are prepared from rat cerebral cortex.
- Incubation: Membranes are incubated with a fixed concentration of [3H]MK-801 (a high-affinity radiolabeled NMDA receptor channel blocker) and varying concentrations of the test compound (Delucemine Hydrochloride). The incubation is carried out in the presence of glutamate and glycine to ensure the NMDA receptor channels are in an open state.
- Separation: Bound and free radioligand are separated by rapid filtration.
- Detection: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is calculated.









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